molecular formula C18H14O3 B2374991 2-Methoxy-3-(naphthalen-1-yl)benzoic acid CAS No. 1261978-74-8

2-Methoxy-3-(naphthalen-1-yl)benzoic acid

Cat. No.: B2374991
CAS No.: 1261978-74-8
M. Wt: 278.307
InChI Key: DXLSPAJUZSTJJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-3-(naphthalen-1-yl)benzoic acid is an organic compound with the molecular formula C19H16O3 and a molecular weight of 278.31 g/mol It is characterized by the presence of a methoxy group, a naphthalene ring, and a benzoic acid moiety

Mechanism of Action

Target of Action

The primary targets of 2-Methoxy-3-(naphthalen-1-yl)benzoic acid are currently unknown. This compound is a derivative of benzoic acid, which is often used in the synthesis of various pharmaceuticals . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Generally, benzoic acid derivatives can interact with various proteins and enzymes in the body, leading to changes in cellular processes . The exact interactions of this compound with its targets would depend on the specific molecular structure of the compound and the target.

Biochemical Pathways

Benzoic acid derivatives can potentially affect a wide range of biochemical pathways depending on their specific targets .

Pharmacokinetics

These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific information on its targets and mode of action. Generally, the effects would depend on the specific biochemical pathways that the compound affects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-(naphthalen-1-yl)benzoic acid typically involves the reaction of 2-methoxybenzoic acid with naphthalene derivatives under specific conditions. One common method includes the use of Friedel-Crafts acylation, where 2-methoxybenzoic acid reacts with naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the Friedel-Crafts acylation process to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-(naphthalen-1-yl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include 2-hydroxy-3-(naphthalen-1-yl)benzoic acid, 2-methoxy-3-(naphthalen-1-yl)benzyl alcohol, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methoxy-3-(naphthalen-1-yl)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound’s structural features make it a potential candidate for studying interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-3-(naphthalen-1-yl)benzoic acid is unique due to the presence of both a methoxy group and a naphthalene ring, which confer distinct chemical and physical properties.

Properties

IUPAC Name

2-methoxy-3-naphthalen-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c1-21-17-15(10-5-11-16(17)18(19)20)14-9-4-7-12-6-2-3-8-13(12)14/h2-11H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLSPAJUZSTJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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